molecular formula C11H20O3 B2567217 (1S,2S)-2-((tetrahydro-2H-pyran-4-yl)oxy)cyclohexan-1-ol CAS No. 2165742-87-8

(1S,2S)-2-((tetrahydro-2H-pyran-4-yl)oxy)cyclohexan-1-ol

Cat. No. B2567217
CAS RN: 2165742-87-8
M. Wt: 200.278
InChI Key: OXPGDJMVWRZEJF-QWRGUYRKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S,2S)-2-((tetrahydro-2H-pyran-4-yl)oxy)cyclohexan-1-ol is a synthetic compound that has gained significant attention in the field of medicinal chemistry. It is a chiral molecule that has been synthesized using various methods. The compound has shown promising results in scientific research, and its mechanism of action has been studied extensively.

Scientific Research Applications

Controllable and Selective Catalytic Oxidation

Recent Advances in Catalytic Oxidation of Cyclohexene : Cyclohexene's oxidation can lead to various products due to its multiple potential reaction sites, producing compounds like 7-oxabicyclo[4.1.0]heptane and cyclohex-2-en-1-ol, among others. These are crucial intermediates in the chemical industry. Controllable oxidation reactions for cyclohexene that selectively afford targeted products are synthetically valuable, offering insights into the application of similar processes to "(1S,2S)-2-((tetrahydro-2H-pyran-4-yl)oxy)cyclohexan-1-ol" in industrial contexts (Cao et al., 2018).

Tetrahydrobenzo[b]pyrans Synthesis

Three-Component Cyclocondensation for Tetrahydrobenzo[b]pyrans : The synthesis of tetrahydrobenzo[b]pyrans, crucial in pharmaceuticals and natural compounds, involves three-component condensation with dimedone, aldehydes, and malononitrile. This method's focus on organocatalysts can be relevant for modifying or synthesizing derivatives of "this compound" for pharmaceutical applications (Kiyani, 2018).

Synthesis of Pyrazole Heterocycles

Pyrazole Heterocycles in Medicinal Chemistry : Pyrazole derivatives, known for their wide range of biological activities, including anticancer and anti-inflammatory properties, are synthesized through condensation and cyclization. This highlights the potential pharmaceutical relevance of "this compound" in creating bioactive heterocyclic compounds (Dar & Shamsuzzaman, 2015).

Analytical Methods for Antioxidant Activity

Determining Antioxidant Activity : A review of tests used to determine antioxidant activity, including ORAC and DPPH tests, provides a framework for assessing the antioxidant potential of compounds like "this compound". This could be particularly relevant in food engineering, medicine, and pharmacy (Munteanu & Apetrei, 2021).

Cyclodextrins in Molecular Chelation

Cyclodextrins as Molecular Chelating Agents : The unique 'host-guest' chemical reactions facilitated by cyclodextrins, due to their supramolecular structure, can modify the properties of materials they complex with. This insight could guide the development of applications for "this compound" in creating inclusion complexes for various industrial, technological, and analytical methods (Valle, 2004).

properties

IUPAC Name

(1S,2S)-2-(oxan-4-yloxy)cyclohexan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O3/c12-10-3-1-2-4-11(10)14-9-5-7-13-8-6-9/h9-12H,1-8H2/t10-,11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXPGDJMVWRZEJF-QWRGUYRKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)O)OC2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@@H]([C@H](C1)O)OC2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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